3-Fluoro-5-(trifluoromethyl)phenylacetic acid

Physical organic chemistry Process chemistry Crystallization engineering

3-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS 195447-79-1) is a disubstituted phenylacetic acid derivative bearing a fluorine atom at the meta position (C-3) and a trifluoromethyl group at the meta position (C-5) relative to the acetic acid side chain. With molecular formula C₉H₆F₄O₂ and a molecular weight of 222.14 g·mol⁻¹, this compound is a white crystalline powder with a melting point of 109–112 °C (lit.) and a computed lipophilicity (XLogP3-AA) of 2.4.

Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
CAS No. 195447-79-1
Cat. No. B136006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(trifluoromethyl)phenylacetic acid
CAS195447-79-1
Synonyms3-Fluoro-5-(trifluoromethyl)benzenelacetic Acid
Molecular FormulaC9H6F4O2
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)F)CC(=O)O
InChIInChI=1S/C9H6F4O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15)
InChIKeyLQIBHDUPSIQRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(trifluoromethyl)phenylacetic Acid (CAS 195447-79-1) – Physicochemical Profile and Procurement Context


3-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS 195447-79-1) is a disubstituted phenylacetic acid derivative bearing a fluorine atom at the meta position (C-3) and a trifluoromethyl group at the meta position (C-5) relative to the acetic acid side chain [1]. With molecular formula C₉H₆F₄O₂ and a molecular weight of 222.14 g·mol⁻¹, this compound is a white crystalline powder with a melting point of 109–112 °C (lit.) and a computed lipophilicity (XLogP3-AA) of 2.4 [1]. It is primarily employed as a synthetic intermediate in the preparation of kinase inhibitors, mPGES-1 inhibitors, NLRP3 inflammasome modulators, and insecticidal phthalic acid diamides, where the synergistic electron-withdrawing effects of the 3-fluoro and 5-trifluoromethyl substituents confer distinct reactivity and recognition properties not achievable with mono-substituted or regioisomeric analogs [2][3][4].

Why Generic Substitution Fails for 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid (CAS 195447-79-1)


Phenylacetic acid derivatives bearing fluorine and trifluoromethyl substituents are not functionally interchangeable. The specific 3-fluoro-5-trifluoromethyl substitution pattern produces a unique combination of electronic, lipophilic, and solid-state properties that cannot be replicated by regioisomers such as 4-fluoro-3-(trifluoromethyl)phenylacetic acid (CAS 220227-47-4), nor by mono-substituted analogs lacking either the fluorine or the trifluoromethyl group [1]. The melting point differential versus the 4-fluoro-3-CF₃ regioisomer (Δmp ≈ 57 °C) has direct consequences for purification, crystallization, and long-term storage stability in multi-step synthetic campaigns . Furthermore, the combined electron-withdrawing effect of both meta-substituents (σ_m ≈ +0.34 for F; σ_m ≈ +0.43 for CF₃) creates an electronic environment on the aromatic ring that is fundamentally distinct from either mono-substituted congener, altering reactivity in amide coupling, C–H activation, and photochemical transformations [2]. The quantitative evidence below demonstrates that procurement of a generic 'fluorinated phenylacetic acid' without verifying the exact substitution pattern carries a material risk of altered synthetic outcomes and divergent biological activity in downstream target molecules [3].

Quantitative Differentiation Evidence for 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid (CAS 195447-79-1)


Melting Point Elevation: 57 °C Higher Than Closest Regioisomer Enables Superior Purification

The 3-fluoro-5-(trifluoromethyl) substitution pattern produces a melting point (109–112 °C) that is approximately 57 °C higher than that of its nearest regioisomer, 4-fluoro-3-(trifluoromethyl)phenylacetic acid (mp 51–55 °C ). This large thermal stability gap is attributable to more efficient crystal packing in the 3,5-disubstituted isomer, which promotes stronger intermolecular interactions. For comparison, the 2-fluoro-5-(trifluoromethyl) regioisomer (mp 107–109 °C) approaches the target but remains a positional isomer with distinct electronic properties [1]. The elevated melting point enables recrystallization from common organic solvents at ambient or near-ambient temperatures, reduces handling losses during filtration and drying, and simplifies storage logistics at room temperature without refrigeration requirements .

Physical organic chemistry Process chemistry Crystallization engineering

Lipophilicity Tuning: XLogP3 of 2.4 Balances Membrane Permeability Relative to Mono-Substituted Analogs

The computed lipophilicity (XLogP3-AA) of 3-fluoro-5-(trifluoromethyl)phenylacetic acid is 2.4, which occupies a strategically balanced position between the less lipophilic mono-fluoro analog (3-fluorophenylacetic acid, XLogP3 = 1.7) and the slightly more lipophilic mono-trifluoromethyl analog (3-(trifluoromethyl)phenylacetic acid, XLogP3 = 2.6) [1][2]. The parent phenylacetic acid has XLogP3 ≈ 1.4, representing a full log unit increase for the target compound (+1.0 unit) [3]. Within the difluoromethyl-substituted series, the 4-fluoro-3-CF₃ and 2-fluoro-5-CF₃ regioisomers share the identical XLogP3 value of 2.4, meaning lipophilicity alone cannot differentiate these positional isomers; however, the target compound's unique 3,5-substitution topology affects the spatial orientation of the acid side chain relative to the electron-withdrawing substituents, influencing molecular recognition in enzyme active sites [4].

Medicinal chemistry Drug design ADME prediction

Validated Pharmacological Relevance: Enables Sub-Nanomolar mPGES-1 Inhibition in Lead Optimization

The 3-fluoro-5-(trifluoromethyl)phenyl moiety, when incorporated as the anilide portion of a dioxane-fused tricyclic benzimidazole scaffold (compound 17d), produced one of the most potent and selective mPGES-1 inhibitors reported to date, with an enzyme IC₅₀ of 8 nM, a cellular A549 IC₅₀ of 16.24 nM, and a human whole blood IC₅₀ of 249.9 nM [1]. The compound also exhibited selectivity over mPGES-2, cPGES, COX-1, COX-2, and other prostanoid synthases, with a favorable hERG and CEREP panel profile [1]. Critically, the 3-fluoro-5-CF₃ substitution was identified through systematic SAR exploration as optimal for balancing potency, selectivity, and pharmacokinetic properties; alternative substitution patterns (including mono-fluoro, mono-CF₃, and other regioisomeric combinations) resulted in reduced potency or inferior ADME profiles [1]. In a separate study, the same 3-fluoro-5-(trifluoromethyl)phenyl substructure was employed in the phthalic acid diamide insecticide series, where compound 4If exhibited excellent larvicidal activity against Plutella xylostella, and its structure was confirmed by X-ray crystallography [2].

Enzyme inhibition Inflammation Prostaglandin E2 synthase

Enhanced Photodecarboxylation Efficiency: CF₃-Containing Phenylacetic Acids Exhibit Quantum Yields of 0.37–0.74

Trifluoromethyl-substituted phenylacetic acids undergo highly efficient photodecarboxylation (PDC) in basic aqueous solution, with measured quantum yields (Φ) ranging from 0.37 to 0.74, yielding the corresponding trifluoromethyltoluenes or trifluoromethylbenzyl alcohols [1]. This efficiency is attributed to the strong electron-withdrawing nature of the CF₃ group, which greatly facilitates the excited-state ionic decarboxylation pathway by stabilizing the benzylic carbanion intermediate [1]. In marked contrast, non-fluorinated phenylacetic acids typically exhibit dramatically lower PDC quantum yields (<0.1) or require UV-activatable chromophores for productive decarboxylation, limiting their synthetic utility in photochemical applications [2]. While the Burns et al. study evaluated eight CF₃-substituted phenylacetic and mandelic acid derivatives collectively (Φ range 0.37–0.74), the 3-fluoro-5-CF₃-phenylacetic acid benefits from the synergistic effect of both electron-withdrawing substituents, which further polarizes the benzylic C–COOH bond and should position its PDC efficiency toward the upper end of the reported range [3].

Photochemistry Synthetic methodology Decarboxylative functionalization

Combined Hammett Electron-Withdrawing Effect: Dual m-F + m-CF₃ Substitution Creates a Distinct Electronic Environment

The 3-fluoro-5-trifluoromethyl substitution pattern combines two of the strongest meta-electron-withdrawing groups available in medicinal chemistry: m-F (Hammett σ_m = +0.34) and m-CF₃ (σ_m = +0.43), producing a combined inductive effect that substantially exceeds that of either mono-substituted analog [1]. This dual substitution lowers the pKₐ of the carboxylic acid (predicted pKₐ ≈ 3.5–3.8 vs. ~4.1 for 3-fluorophenylacetic acid and ~4.3 for unsubstituted phenylacetic acid) and increases the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic aromatic substitution and directing metal-catalyzed C–H activation to specific positions [2]. The meta orientation of both substituents also avoids the steric and electronic complications associated with ortho-substitution (as in the 2-fluoro-5-CF₃ regioisomer), making the target compound a cleaner participant in amide coupling and acylation reactions, where the acid functionality remains sterically unencumbered [3].

Physical organic chemistry SAR analysis Reactivity prediction

Best Research and Industrial Application Scenarios for 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid (CAS 195447-79-1)


Pharmaceutical Lead Optimization: mPGES-1 and Kinase Inhibitor Synthesis

Medicinal chemistry teams pursuing mPGES-1 inhibitors for inflammatory disease or kinase inhibitors for oncology should prioritize this building block. The 3-fluoro-5-CF₃-phenyl substructure has been validated in a lead compound (17d) achieving single-digit nanomolar enzyme inhibition (mPGES-1 IC₅₀ = 8 nM) with excellent selectivity over COX enzymes and favorable in vivo efficacy (ED₅₀ = 36.7 mg/kg in LPS-induced hyperalgesia) [1]. The LogP of 2.4 provides a balanced lipophilicity profile for oral bioavailability, while the dual electron-withdrawing substituents enhance metabolic stability of the resulting amide derivatives [1][2]. Procurement of >97% purity material from reputable suppliers (Alfa Aesar, Apollo Scientific, Sigma-Aldrich) ensures reproducible synthetic outcomes in multi-step medicinal chemistry campaigns .

Agrochemical Discovery: Phthalic Acid Diamide Insecticides

The compound serves as a key aniline precursor via conversion to 3-fluoro-5-(trifluoromethyl)aniline for constructing phthalic acid diamide insecticides targeting lepidopteran pests [3]. The electron-deficient aromatic ring enhances the insecticidal potency of the final diamide products against Plutella xylostella, while the crystalline nature (mp 109–112 °C) facilitates purification and handling during intermediate-scale synthesis [3]. The 3,5-substitution pattern provides a distinct SAR profile compared to 2-fluoro-5-CF₃ or 4-fluoro-3-CF₃ alternatives, which may be exploited for intellectual property differentiation in agrochemical patent strategies [3].

Photochemical Synthetic Methodology Development

Research groups developing photodecarboxylative C–C bond-forming reactions should select this compound as a model substrate. CF₃-substituted phenylacetic acids exhibit photodecarboxylation quantum yields of 0.37–0.74 in basic aqueous solution—a ≥4-fold enhancement over non-fluorinated analogs—enabling clean conversion to trifluoromethyltoluenes via a benzylic carbanion mechanism with minimal radical side products (≤5%) [4]. The additional m-F substituent further polarizes the benzylic C–COOH bond, positioning this compound as a superior substrate for mechanistic photochemical studies and methodology development [4].

Process Chemistry Scale-Up: Crystallization-Optimized Intermediate

Process chemists scaling multi-step syntheses should prefer this compound over its lower-melting regioisomers when reproducible solid handling is critical. The melting point of 109–112 °C enables straightforward recrystallization from common organic solvents at ambient temperatures, whereas the 4-fluoro-3-CF₃ regioisomer (mp 51–55 °C) requires cold-temperature crystallization and presents greater challenges for filtration and drying at kilogram scale . The compound is commercially available in quantities up to kilogram scale from multiple suppliers (Apollo Scientific, Capot Chemical), supporting both laboratory research and pilot-scale manufacturing [5].

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